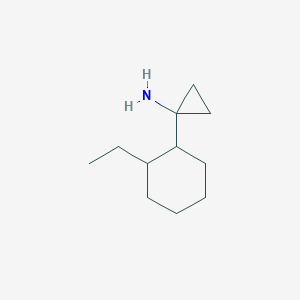

1-(2-Ethylcyclohexyl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

1-(2-ethylcyclohexyl)cyclopropan-1-amine |

InChI |

InChI=1S/C11H21N/c1-2-9-5-3-4-6-10(9)11(12)7-8-11/h9-10H,2-8,12H2,1H3 |

InChI Key |

MVWYLHWQWXPDGM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1C2(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for the 1 2 Ethylcyclohexyl Cyclopropan 1 Amine Scaffold

Direct Amination Approaches for Cyclopropanes

Reductive Amination Strategies for Cyclopropylamine (B47189) Synthesis

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. nih.govlongdom.org In the context of synthesizing 1-(2-ethylcyclohexyl)cyclopropan-1-amine, a hypothetical precursor, (2-ethylcyclohexyl)(cyclopropyl)methanone, could be subjected to reductive amination conditions. This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, followed by reduction to the desired amine.

The reaction of the cyclopropyl (B3062369) ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would form a transient imine intermediate. Subsequent reduction of this intermediate with a suitable reducing agent would yield the target primary amine. The choice of reducing agent is critical to the success of the reaction, with common reagents including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. The diastereoselectivity of the reduction could be influenced by the steric bulk of the 2-ethylcyclohexyl group, potentially favoring the formation of one diastereomer over the other.

| Reactant | Amine Source | Reducing Agent | Solvent | Potential Product | Plausible Yield |

| (2-Ethylcyclohexyl)(cyclopropyl)methanone | Ammonia | Sodium Cyanoborohydride | Methanol | This compound | Moderate to Good |

| (2-Ethylcyclohexyl)(cyclopropyl)methanone | Ammonium (B1175870) Acetate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol | This compound | Moderate to Good |

Amination of Halogenated Cyclopropane (B1198618) Precursors

Another direct approach to the synthesis of this compound involves the nucleophilic substitution of a halogenated cyclopropane precursor. A plausible starting material for this route would be 1-bromo-1-(2-ethylcyclohexyl)cyclopropane or 1-chloro-1-(2-ethylcyclohexyl)cyclopropane. The reaction of such a precursor with a nitrogen nucleophile, like ammonia or a protected amine, could lead to the formation of the target compound. longdom.org

The success of this approach is contingent on the reactivity of the cyclopropyl halide. Generally, nucleophilic substitution at a tertiary carbon on a cyclopropane ring can be challenging due to steric hindrance and potential for elimination side reactions. The use of high temperatures, high pressures, and a large excess of the aminating agent may be necessary to drive the reaction to completion. Alternatively, the use of metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could provide a milder and more efficient route to the desired product, although this has been less explored for tertiary cyclopropyl halides.

| Reactant | Amine Source | Conditions | Solvent | Potential Product | Plausible Yield |

| 1-Bromo-1-(2-ethylcyclohexyl)cyclopropane | Liquid Ammonia | High Pressure, Elevated Temperature | N/A | This compound | Low to Moderate |

| 1-Chloro-1-(2-ethylcyclohexyl)cyclopropane | Sodium Amide | Inert Atmosphere | Toluene | This compound | Low to Moderate |

Cyclopropanation Reactions Leading to Cyclopropylamines

An alternative strategy for the synthesis of this compound involves the initial construction of the cyclopropane ring through a cyclopropanation reaction, followed by the installation of the amine functionality. This approach offers flexibility in the choice of the alkene precursor and the cyclopropanating agent.

Carbene and Carbenoid-Mediated Cyclopropanations

Carbene and carbenoid-mediated cyclopropanations are classic and versatile methods for the formation of cyclopropane rings. nih.govlibretexts.org In a potential synthesis of the target molecule, an alkene precursor such as 1-ethyl-2-vinylcyclohexane could be reacted with a suitable carbene or carbenoid. The choice of the carbene source is crucial and can influence the efficiency and stereoselectivity of the reaction.

For instance, the use of diazomethane (B1218177) in the presence of a palladium or copper catalyst can generate a methylene (B1212753) carbene that adds to the double bond of the vinylcyclohexane (B147605) derivative. To introduce the amine functionality, a subsequent functional group transformation would be necessary. One approach could involve the use of a carbene precursor bearing a masked amino group, or a group that can be readily converted to an amine, such as a nitrile. For example, a reaction with a cyanodiazo-compound could yield a cyclopropylnitrile, which can then be reduced to the primary amine. The diastereoselectivity of the cyclopropanation would likely be influenced by the directing effect of the ethylcyclohexyl group. rochester.edu

| Alkene Precursor | Carbene Source | Catalyst | Intermediate Product | Subsequent Reaction | Final Product |

| 1-Ethyl-2-vinylcyclohexane | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 1-(2-ethylcyclohexyl)cyclopropane-1-carboxylate | Curtius Rearrangement | This compound |

| 1-Ethyl-2-vinylcyclohexane | Diazoacetonitrile | Cu(acac)₂ | 1-(2-Ethylcyclohexyl)cyclopropane-1-carbonitrile | Reduction (e.g., LiAlH₄) | This compound |

Ylide-Based Cyclopropanation Tactics

Ylide-based cyclopropanation reactions, such as the Corey-Chaykovsky reaction, provide another powerful tool for the synthesis of cyclopropanes. nih.govorganic-chemistry.org These reactions typically involve the reaction of a sulfur ylide with an electron-deficient alkene. However, modifications of this methodology allow for the cyclopropanation of unactivated alkenes.

In a hypothetical synthesis of this compound, 1-ethyl-2-vinylcyclohexane could serve as the alkene substrate. The reaction with a suitable sulfur ylide, such as dimethylsulfoxonium methylide, would generate the (2-ethylcyclohexyl)cyclopropane core. Similar to the carbene-based methods, this would necessitate a subsequent functionalization step to introduce the amine group. An alternative would be to employ a more functionalized ylide that carries a precursor to the amine group. The stereochemical outcome of the cyclopropanation could be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

| Alkene Precursor | Ylide Reagent | Base | Intermediate Product | Subsequent Reaction | Final Product |

| 1-Ethyl-2-vinylcyclohexane | Dimethylsulfoxonium methylide | NaH | (2-Ethylcyclohexyl)cyclopropane | Functionalization required | This compound |

| Acrylonitrile | (2-Ethylcyclohexyl)sulfonium ylide | KHMDS | 1-(2-Ethylcyclohexyl)cyclopropane-1-carbonitrile | Reduction (e.g., LiAlH₄) | This compound |

Simmons-Smith Type Reactions for Cyclopropylamine Synthesis

The Simmons-Smith reaction is a well-established and reliable method for the stereospecific cyclopropanation of alkenes. nih.govwikipedia.orgthermofisher.comtcichemicals.com This reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene group to the double bond.

For the synthesis of the 1-(2-ethylcyclohexyl)cyclopropane scaffold, 1-ethyl-2-vinylcyclohexane would be a suitable starting alkene. The Simmons-Smith reaction is known for its high stereospecificity, with the configuration of the alkene being retained in the cyclopropane product. The presence of directing groups, such as hydroxyl groups, can influence the facial selectivity of the cyclopropanation. In the absence of such a group, the approach of the reagent is generally governed by steric factors, with the methylene group being delivered to the less hindered face of the double bond. Following the formation of the (2-ethylcyclohexyl)cyclopropane, subsequent C-H amination or other functionalization strategies would be required to install the amine group at the C1 position of the cyclopropane ring.

| Alkene Precursor | Reagents | Solvent | Intermediate Product | Subsequent Reaction | Final Product |

| 1-Ethyl-2-vinylcyclohexane | CH₂I₂, Zn(Cu) | Diethyl ether | (2-Ethylcyclohexyl)cyclopropane | C-H Amination | This compound |

| 1-Ethyl-2-vinylcyclohexane | Et₂Zn, CH₂I₂ (Furukawa modification) | Dichloromethane | (2-Ethylcyclohexyl)cyclopropane | C-H Amination | This compound |

Kulinkovich and Kulinkovich-Szymoniak Reactions in Cyclopropylamine Construction

The construction of primary cyclopropylamines has been significantly advanced by titanium-mediated methodologies, particularly the Kulinkovich-Szymoniak reaction. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org This method serves as a powerful modification of the original Kulinkovich reaction, which was developed for synthesizing cyclopropanols from esters. organic-chemistry.orgwikipedia.org The Kulinkovich-Szymoniak variant specifically targets the synthesis of primary cyclopropylamines through the reaction of nitriles with Grignard reagents in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. organic-chemistry.orgacsgcipr.org

The reaction mechanism begins with the formation of a titanacyclopropane intermediate. This occurs when two equivalents of a Grignard reagent, such as ethylmagnesium bromide, react with the titanium(IV) isopropoxide. organic-chemistry.org The resulting unstable dialkyltitanium compound undergoes β-hydride elimination to yield the reactive titanacyclopropane. organic-chemistry.org This intermediate then reacts with a nitrile substrate. A key step in the synthesis of the primary amine is the subsequent exposure to a Lewis acid, which efficiently converts the intermediate azatitanacycle into the desired cyclopropylamine. organic-chemistry.org Without this Lewis acid activation, the reaction predominantly yields ketones. organic-chemistry.org

For the specific synthesis of this compound, this reaction would involve the treatment of 2-ethylcyclohexanecarbonitrile with a Grignard reagent like ethylmagnesium bromide and a stoichiometric amount of titanium(IV) isopropoxide. The yield of the cyclopropylamine is sensitive to the stoichiometry of the reagents; using more than two equivalents of the Grignard reagent can lead to the formation of tertiary carbinamine byproducts, thus decreasing the desired product's yield. organic-chemistry.org

The versatility of this reaction has been demonstrated in the synthesis of various constrained neurotransmitter analogues and other complex amines. nih.gov

| Component | Role/Type | Example(s) | Reference |

|---|---|---|---|

| Substrate | Nitrile | Aryl cyanides, Alkenyl nitriles, 2-Ethylcyclohexanecarbonitrile | organic-chemistry.org |

| Reagent | Grignard Reagent | Ethylmagnesium bromide (EtMgBr), Propylmagnesium halides (PrMgX) | organic-chemistry.orgwikipedia.org |

| Catalyst/Mediator | Titanium(IV) Alkoxide | Titanium(IV) isopropoxide (Ti(O-i-Pr)4) | organic-chemistry.orgorganic-chemistry.org |

| Activator | Lewis Acid | Boron trifluoride etherate (BF3·OEt2) | organic-chemistry.orgyoutube.com |

| Product | Primary Cyclopropylamine | 1-Arylcyclopropylamines, this compound | organic-chemistry.org |

Ring-Forming Reactions Beyond Direct Cyclopropanation

Beyond the direct formation of the three-membered ring via titanium-mediated cyclopropanation, other synthetic routes rely on constructing the cyclopropane ring from acyclic or different cyclic precursors.

Cyclization Processes from Precursor Structures

An established method for synthesizing the cyclopropane ring involves the intramolecular cyclization of suitably functionalized linear precursors. A classic example starts from γ-butyrolactone, which can be converted through a series of steps into a cyclopropanecarboxylic acid ester. google.comgoogle.com This process typically involves cleaving the lactone ring to form a 4-halobutyric acid derivative, followed by esterification and subsequent base-induced ring closure. google.comgoogle.com The resulting cyclopropanecarboxylate (B1236923) ester can then be converted to the corresponding amide and finally to the primary amine via a Hofmann degradation. google.com

To apply this strategy to the synthesis of this compound, one would need to start with a precursor containing the 2-ethylcyclohexyl moiety at the α-position relative to the eventual amine group. For instance, a γ-halonitrile or γ-haloester bearing the 2-ethylcyclohexyl group could undergo an intramolecular cyclization to form the corresponding substituted cyclopropane intermediate, which would then be converted to the target amine.

Another powerful technique is the Ti(II)-mediated intramolecular coupling of an alkene and a nitrile moiety within the same molecule, which provides direct access to bicyclic primary cyclopropylamines. researchgate.net This highlights the utility of designing precursor structures that contain the necessary functional groups poised for a ring-closing reaction.

Reduction of Nitro-Substituted Cyclopropane Intermediates

A versatile, two-step approach to cyclopropylamines involves the synthesis and subsequent reduction of a nitro-substituted cyclopropane intermediate. Nitrocyclopropanes are a class of donor-acceptor cyclopropanes that serve as valuable building blocks due to the strong electron-withdrawing nature of the nitro group. nih.govresearchgate.net

The synthesis of the required nitrocyclopropane (B1651597) precursor can be achieved through various methods, with the Michael Initiated Ring Closure (MIRC) being a prominent strategy. nih.gov This reaction typically involves the addition of a nucleophile (like a malonate) to a nitroalkene, followed by an intramolecular ring closure to form the nitrocyclopropane. nih.gov To generate the specific intermediate for this compound, a reaction could be devised involving a nitro-olefin and a reagent capable of introducing the 2-ethylcyclohexyl group.

Once the 1-(2-ethylcyclohexyl)-1-nitrocyclopropane intermediate is obtained, the final step is the reduction of the nitro group to a primary amine. This transformation is a well-established process in organic chemistry, with a wide array of available reagents. wikipedia.org Methods range from catalytic hydrogenation using catalysts like platinum or palladium to chemical reductions with reagents such as tin(II) chloride, zinc dust, or more modern metal-free systems like HSiCl3 with a tertiary amine or tetrahydroxydiboron. wikipedia.orgorganic-chemistry.org The choice of reducing agent often depends on the presence of other functional groups in the molecule. organic-chemistry.org

| Reagent/System | Conditions | Comments | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., H2, Pd/C) | Varies (pressure, solvent) | Widely applicable, but can affect other reducible groups. | wikipedia.org |

| Tin(II) Chloride (SnCl2) | Acidic conditions (e.g., HCl) | Classic method for aromatic nitro reduction. | wikipedia.org |

| Zinc (Zn) dust | Acidic or neutral (e.g., NH4Cl) | Can be used for reduction to hydroxylamines or amines. | wikipedia.org |

| HSiCl3 / Tertiary Amine | Mild, metal-free | Good functional group tolerance. | organic-chemistry.org |

| Tetrahydroxydiboron (B2(OH)4) | Aqueous, metal-free | Highly chemoselective and rapid at room temperature. | organic-chemistry.org |

Emerging and Green Chemistry Approaches in Cyclopropylamine Synthesis

The field of chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign and sustainable processes. longdom.org In the context of cyclopropylamine synthesis, this translates to employing biocatalysts, utilizing renewable raw materials, and designing more efficient, atom-economical catalytic systems. longdom.org

Recent advances aim to move away from stoichiometric reagents, which generate significant waste, toward catalytic alternatives. A notable development in this area is the titanocene-catalyzed diastereoselective cyclopropanation. mdpi.com This method directly converts carboxylic acid derivatives and terminal olefins into cyclopropanols and cyclopropylamines, representing a more sustainable approach by eliminating the need for reactive and often pyrophoric Grignard reagents used in stoichiometric amounts in the classical Kulinkovich reaction. mdpi.com Such catalytic systems are not only more environmentally friendly but also offer new pathways for synthesizing complex molecules.

The broader application of green chemistry in this area also includes exploring aqueous reaction media, reducing the use of hazardous organic solvents, and improving energy efficiency. longdom.org As the demand for complex molecules like this compound grows, the development of such sustainable synthetic methodologies will become increasingly critical.

Stereoselective Synthesis and Chirality in 1 2 Ethylcyclohexyl Cyclopropan 1 Amine Systems

Asymmetric Catalysis in Cyclopropylamine (B47189) Construction

Asymmetric catalysis is a powerful tool for establishing chirality in the construction of cyclopropane (B1198618) rings. For a molecule such as 1-(2-Ethylcyclohexyl)cyclopropan-1-amine, the key challenge is the enantioselective formation of the cyclopropane ring, often through the reaction of a carbene or carbenoid with an appropriate alkene precursor. A variety of transition metal catalysts and biocatalysts have been developed for asymmetric cyclopropanation reactions.

Rhodium(II) complexes are among the most effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. Chiral dirhodium tetracarboxylate catalysts, for instance, can achieve high levels of enantioselectivity in the synthesis of cyclopropane carboxylates, which are versatile precursors to cyclopropylamines. For the synthesis of a 1-substituted cyclopropylamine, a strategy could involve the cyclopropanation of a suitable alkene with a diazoacetate, followed by conversion of the ester group to an amine. The choice of chiral ligand on the rhodium catalyst is crucial for inducing high stereoselectivity.

Another promising approach involves the use of cobalt(II)-based metalloradical catalysis. This method has been successfully applied to the asymmetric radical cyclopropanation of a broad range of alkenes with in situ-generated donor-substituted diazo reagents. nih.gov These reactions can proceed with excellent control of both diastereoselectivity and enantioselectivity under mild conditions. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional metal-based catalysis. Engineered enzymes, such as myoglobin-based carbene transferases, have been shown to catalyze the asymmetric cyclopropanation of vinylarenes with diazoacetonitrile, yielding nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (up to 99.9% de and ee). rochester.edurochester.edu The nitrile group can then be reduced to the corresponding amine. The high degree of stereocontrol is attributed to the well-defined chiral environment of the enzyme's active site, which dictates the trajectory of the olefin's approach to the heme-bound carbene. nih.gov

Table 1: Examples of Asymmetric Cyclopropanation Reactions

| Catalyst/Enzyme | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Rh2(R-p-Ph-TPCP)4 | Vinyl heterocycles | Aryl- or heteroaryldiazoacetates | Highly diastereoselective | High | nih.gov |

| Co(II)-based metalloradical catalyst | Various alkenes | α-Aryl diazomethanes | Excellent | Excellent | nih.gov |

| Engineered Myoglobin | Vinylarenes | Diazoacetonitrile | Up to 99.9% de | Up to 99.9% ee | rochester.edu |

Diastereoselective Approaches to 2-Substituted Cyclopropylamines

In the context of this compound, diastereoselectivity is a critical consideration due to the pre-existing chirality in the 2-ethylcyclohexyl group. Substrate-controlled diastereoselective synthesis is a key strategy where the stereochemistry of the starting material directs the formation of new stereocenters.

One common approach is the cyclopropanation of a chiral alkene. For instance, an enantioenriched vinylcyclohexane (B147605) derivative could be subjected to cyclopropanation. The bulky chiral substituent on the alkene can influence the facial selectivity of the carbene addition, leading to the preferential formation of one diastereomer. The degree of diastereoselectivity would depend on the nature of the cyclopropanation reagent and the catalyst used.

The use of chiral auxiliaries is another well-established method for diastereoselective synthesis. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. For example, a chiral auxiliary could be appended to the alkene or the diazo compound to control the diastereoselectivity of the cyclopropanation.

Furthermore, rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide has been shown to be highly trans-selective, providing a direct route to 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org This high diastereoselectivity is a notable feature of donor-acceptor carbene reactions. nih.gov While the target molecule does not have an aryl group, the principles of achieving high diastereoselectivity in such systems are relevant.

Table 2: Diastereoselective Cyclopropanation Strategies

| Method | Key Principle | Typical Outcome | Reference |

|---|---|---|---|

| Substrate-controlled cyclopropanation | Chirality in the alkene directs the approach of the carbene | Preferential formation of one diastereomer | doi.org |

| Chiral auxiliary | Temporary attachment of a chiral group to control stereochemistry | High diastereoselectivity | nih.gov |

| Rh-catalyzed reaction with N-vinylphthalimide | Reaction of aryldiazoacetates with N-vinylphthalimide | High trans-selectivity (>98:2 d.r.) | organic-chemistry.org |

Control of Stereochemistry in Multisubstituted Cyclopropane Derivatives

The stereochemical outcome of cyclopropanation reactions is often stereospecific, meaning that the stereochemistry of the alkene is retained in the cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will typically yield a cis-disubstituted cyclopropane, while a trans-alkene will give a trans-disubstituted cyclopropane. This principle is fundamental in controlling the relative stereochemistry of substituents on the cyclopropane ring.

For the synthesis of highly substituted cyclopropanes, tandem reactions can be employed. For example, a Michael-initiated ring closure (MIRC) reaction can be used to construct the cyclopropane ring with a high degree of stereocontrol. In this approach, a nucleophile adds to an activated alkene, and the resulting enolate then undergoes an intramolecular cyclization to form the cyclopropane ring. The stereochemistry of the final product is determined by the stereoselectivity of both the initial Michael addition and the subsequent ring closure.

The synthesis of 1,2,3-trisubstituted cyclopropanes with high enantio- and diastereoselectivity has been achieved using chiral rhodium catalysts in the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters. nih.gov This demonstrates that with the appropriate choice of catalyst and reactants, complex, multisubstituted cyclopropanes can be synthesized with a high degree of stereochemical control.

Isomerization Phenomena and Control in Cyclopropylamine Synthesis

Isomerization can be a significant issue in the synthesis of stereochemically defined cyclopropanes. Both thermal and catalyzed isomerization processes can lead to a loss of stereochemical integrity. For instance, cis- and trans-1,2-disubstituted cyclopropanes can interconvert at elevated temperatures, often proceeding through a trimethylene diradical intermediate. researchgate.net

In the context of this compound, the presence of multiple stereocenters raises the possibility of epimerization at one or more of these centers under certain reaction conditions. For example, if the cyclopropylamine is prepared via a method that involves the formation of a carbanion or a radical adjacent to a stereocenter, there is a risk of racemization or epimerization.

Controlling isomerization requires careful selection of reaction conditions, such as temperature, solvent, and catalyst. For example, reactions are often carried out at low temperatures to minimize the rate of unwanted isomerization processes. The choice of protecting groups for the amine functionality can also play a role in preventing side reactions and isomerization.

It is also important to consider the conformational isomerism of the cyclohexyl ring, which can exist in different chair conformations. idc-online.comlibretexts.org The relative stability of these conformers can be influenced by the substituents on the ring and may have an impact on the stereochemical outcome of reactions involving the cyclohexane (B81311) moiety.

Reactivity and Mechanistic Investigations of 1 2 Ethylcyclohexyl Cyclopropan 1 Amine

Cyclopropane (B1198618) Ring Opening Reactions

The high degree of strain in the cyclopropane ring is a primary driver for its reactivity, enabling diverse transformations that lead to the formation of more stable, less-strained acyclic or larger ring systems. These reactions can be initiated through nucleophilic, radical, or metal-catalyzed pathways.

Nucleophilic ring-opening is a characteristic reaction of cyclopropanes, particularly those substituted with both an electron-donating (D) and an electron-accepting (A) group. acs.org In these "D-A" cyclopropanes, Lewis acids can catalyze ring-opening to form a zwitterionic intermediate, which is then trapped by a nucleophile. acs.orgnih.gov While 1-(2-Ethylcyclohexyl)cyclopropan-1-amine does not possess a conventional electron-accepting group, the amine can act as the donor. Protonation of the amine group under acidic conditions creates a powerful σ-accepting ammonium (B1175870) group, which weakens the distal C-C bond of the cyclopropane ring, making it susceptible to cleavage. nih.gov

Studies on analogous compounds, such as trans-2-phenylcyclopropylamine, have shown that in superacidic media, electrophilic attack (protonation) occurs regioselectively at the distal C-C bond. nih.gov This leads to a 1,3-dicationic intermediate that can be trapped by nucleophiles like arenes in a Friedel-Crafts-type reaction. nih.gov This process is a rare example of distal bond cleavage, contrasting with many D-A cyclopropanes where the vicinal bond cleaves. nih.gov The stereospecificity of these reactions is often high; for instance, the 1,3-chlorosulfenation of a chiral phenyl-substituted cyclopropane proceeded with almost complete stereospecificity. acs.org

| Reagent/Catalyst | Substrate Type | Intermediate | Outcome | Reference |

| Lewis Acid (e.g., MgI₂) | Donor-Acceptor Cyclopropane | Zwitterion / Dipolar Species | 1,3-Bisfunctionalization | acs.org |

| Superacid (e.g., CF₃SO₃H) | 2-Substituted Cyclopropylamine (B47189) | 1,3-Dication | Distal C-C Bond Cleavage | nih.gov |

| Nucleophile (e.g., amines, thiols) | Donor-Acceptor Cyclopropane | Zwitterion | γ-Aminobutyric Acid (GABA) Derivatives | scispace.com |

The cyclopropylamine moiety can undergo ring-opening via radical intermediates. rsc.orgnih.gov One common pathway involves the single-electron oxidation of the amine, often initiated by photoredox catalysis, to form a radical cation. rsc.org This intermediate can then undergo homolytic cleavage of a C-C bond in the cyclopropane ring to form a more stable, open-chain distonic radical cation. rsc.org This reactive species can participate in a variety of subsequent transformations, including intermolecular additions to olefins. rsc.org

For example, asymmetric [3+2] photocycloadditions of N-aryl cyclopropylamines with olefins have been developed. rsc.org In this process, a photosensitizer oxidizes the cyclopropylamine, leading to a ring-opened radical cation that adds to the olefin. The subsequent radical cyclization yields highly functionalized and enantioenriched cyclopentylamines. rsc.org The process is not believed to involve a chain propagation mechanism. rsc.org The stereochemistry of the ring-opening of cyclopropyl (B3062369) radicals to allyl radicals is generally disrotatory. rsc.org

Another approach involves the reaction of cyclopropanols (related precursors to cyclopropylamines) with agents like N-chlorosuccinimide (NCS) and a silver catalyst, which generates a cycloalkoxy radical. nih.gov This radical undergoes β-scission to open the ring, forming an alkyl radical that is subsequently trapped by a chlorine atom to furnish a chlorinated ketone. nih.gov

| Initiation Method | Key Intermediate | Subsequent Reaction | Product Type | Reference |

| Photoredox Catalysis (Oxidative) | Radical Cation / Distonic Radical Cation | Intermolecular addition to olefins | Cyclopentylamines | rsc.org |

| Silver(II)-mediated Oxidation | Alkoxy Radical / Alkyl Radical | Halogen Atom Transfer | β-Halogenated Ketones | nih.gov |

| Acyl Radical Addition | Benzyl Radical | Intramolecular Cyclization | Fused Polycyclic Systems | nih.gov |

Transition metals are potent catalysts for the activation and ring-opening of cyclopropanes. acs.org Various metals, including nickel, rhodium, and palladium, can mediate these transformations, which often proceed through oxidative addition of a C-C bond to the metal center. nih.govchemrxiv.org

Nickel-catalyzed reactions have been used for the net difunctionalization of cyclopropyl ketones, a related class of compounds. chemrxiv.org In these reactions, a low-valent nickel complex engages in C-C bond activation, and the resulting metallacycle can be trapped by electrophiles, leading to ring-opened products. Similarly, rhodium(I) catalysts can promote reactions involving C-C bond cleavage. acs.org For this compound, coordination of the amine to a metal center could precede or facilitate the oxidative addition of a vicinal C-C bond, opening pathways for subsequent functionalization.

Amine Group Reactivity in Cyclopropylamine Frameworks

The primary amine group in this compound is a key center of reactivity. It behaves as a Brønsted-Lowry base, readily accepting a proton to form an ammonium salt. It also functions as a nucleophile, capable of attacking electrophilic centers. longdom.org This nucleophilicity is fundamental to many synthetic applications, including substitution and addition reactions. longdom.org

In the context of drug metabolism, the cyclopropylamine moiety can be a site of bioactivation. hyphadiscovery.com Cytochrome P450 enzymes, particularly CYP1A2, can oxidize the cyclopropylamine group. hyphadiscovery.com This oxidation can lead to the formation of reactive ring-opened intermediates that are capable of forming covalent adducts with proteins, a mechanism linked to the hepatotoxicity of certain drugs like trovafloxacin. hyphadiscovery.com This metabolic pathway underscores the inherent reactivity of the amine group in concert with the strained ring.

Rearrangement Reactions Involving Cyclopropylamine Scaffolds

Cyclopropylamine derivatives are known to undergo a variety of rearrangement reactions, often driven by the release of ring strain. nih.govrsc.orgrsc.orgresearchgate.net These transformations can lead to the formation of diverse and structurally complex molecular architectures.

One notable transformation is the cyclopropylimine rearrangement, which can be part of a reaction cascade. For instance, the reaction of anilines with cyclopropyl aldehydes can initiate a cascade involving cyclopropylimine rearrangement followed by a Povarov reaction to assemble complex hexahydropyrroloquinoline derivatives. rsc.org

N-acylated cyclopropylamines (N-cyclopropylamides) can undergo ring-opening rearrangements in the presence of Lewis acids like AlCl₃. researchgate.net The proposed mechanism involves the formation of a "Heine-type" aziridine (B145994) intermediate, which is then opened by a nucleophile. Depending on the conditions, this can lead to products such as N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. researchgate.net

The Cloke-Wilson rearrangement is another relevant transformation, converting cyclopropanes bearing an imino group into dihydropyrroles. researchgate.net This reaction is generally driven by the release of strain and can be promoted thermally or with acid or metal catalysts. researchgate.net

Reaction Mechanisms and Intermediates in Cyclopropylamine Transformations

The transformations of cyclopropylamines involve a range of fascinating mechanisms and reactive intermediates. The specific pathway is highly dependent on the reaction conditions and the substitution pattern of the cyclopropylamine.

Dicationic Intermediates : In strongly acidic environments, protonation can occur on both the amine and the cyclopropane ring itself. This leads to dicationic species. nih.gov Computational studies have shown that while a 1,4-dication may be thermodynamically more stable, the reaction course is dictated by the transition state energies, often favoring the formation of a 1,3-dication that leads to products derived from distal bond cleavage. nih.gov

Radical Cation Intermediates : Under oxidative conditions, particularly photoredox catalysis, the key intermediate is a radical cation formed by single-electron transfer from the amine. rsc.org This species undergoes rapid ring-opening to form a distonic radical cation (where the charge and radical are separated), which is the key intermediate for subsequent bond-forming steps. rsc.org

Zinc Homoenolates : In the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, a zinc homoenolate is a key intermediate. chemrxiv.org This species is trapped by an amine, followed by ring-closure to generate the cyclopropylamine. Under certain conditions, this ring-closure can be reversible, allowing for the epimerization of the product. chemrxiv.org

Concerted vs. Stepwise Mechanisms : Computational studies on the gas-phase pyrolysis of cyclopropylamine suggest that many dehydrogenation reaction mechanisms occur in a concerted step. researchgate.net However, other transformations, such as ring-opening followed by dissociation, proceed through a stepwise mechanism. researchgate.net

Computational and Theoretical Studies on 1 2 Ethylcyclohexyl Cyclopropan 1 Amine

Quantum Chemical Calculations of Conformational Landscapes

No specific studies on the conformational landscape of 1-(2-Ethylcyclohexyl)cyclopropan-1-amine using quantum chemical calculations have been found in the public domain. Such a study would typically involve identifying the various possible spatial arrangements of the atoms (conformers) and calculating their relative energies to determine the most stable forms.

Electronic Structure Analysis and its Implications for Reactivity

There is no available research detailing the electronic structure of this compound. An analysis of this nature would provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are key to understanding its chemical reactivity.

Theoretical Modeling of Reaction Mechanisms and Kinetics

No theoretical studies have been published that model the reaction mechanisms and kinetics involving this compound. This type of research would computationally map out the pathways of potential reactions, identify transition states, and calculate activation energies and reaction rates.

Prediction of Stereoselectivity and Diastereoselectivity through Computational Methods

There are no computational studies in the literature that predict the stereoselectivity or diastereoselectivity of reactions involving this compound. For this chiral compound, such predictions would be valuable for understanding its behavior in stereoselective reactions.

Retrosynthetic Analysis and Strategic Disconnections for 1 2 Ethylcyclohexyl Cyclopropan 1 Amine

Key Disconnections Leading to the Cyclopropylamine (B47189) Core

The retrosynthetic analysis of 1-(2-ethylcyclohexyl)cyclopropan-1-amine identifies several key disconnections that simplify the target molecule into readily accessible precursors. The most logical disconnections target the bonds connecting the major structural fragments and the bond to the heteroatom. amazonaws.com

Primary Disconnections:

C(cyclopropyl)-N Bond Disconnection (Route A): This is often the most intuitive disconnection for an amine. amazonaws.com Breaking the bond between the cyclopropane (B1198618) ring and the nitrogen atom suggests an amine synthesis, such as the reaction of a cyclopropyl (B3062369) halide or tosylate with ammonia (B1221849) or an ammonia equivalent. This approach isolates the synthesis of the substituted cyclopropane ring from the installation of the amine group.

C(cyclohexyl)-C(cyclopropyl) Bond Disconnection (Route B): This disconnection breaks the molecule into a 2-ethylcyclohexyl synthon and a 1-aminocyclopropane synthon. This strategy is advantageous if 1-aminocyclopropane derivatives are readily available or simple to synthesize. The forward synthesis would then involve coupling the cyclohexyl fragment to the cyclopropane core, for example, via an organometallic addition to a cyclopropyl imine or a related electrophile.

Cyclopropane Ring Disconnections (Route C): The three-membered ring itself can be disconnected. This approach views the cyclopropane ring as being formed in a key step of the synthesis. This disconnection leads back to an olefin and a carbene or carbenoid precursor. Given the substitution pattern, a Michael-initiated ring-closure (MIRC) reaction is a plausible strategy, where a nucleophile adds to an activated double bond, followed by an intramolecular cyclization. nih.gov

These strategic disconnections are summarized in the table below.

| Disconnection Route | Bond Cleaved | Generated Synthons | Potential Synthetic Equivalents | Forward Synthesis Strategy |

| A | C(cyclopropyl)-N | 1-(2-Ethylcyclohexyl)cyclopropyl cation + Amide anion | 1-Bromo-1-(2-ethylcyclohexyl)cyclopropane + Ammonia | Nucleophilic Substitution |

| B | C(cyclohexyl)-C(cyclopropyl) | 2-Ethylcyclohexyl anion + 1-Iminocyclopropane cation | (2-Ethylcyclohexyl)magnesium bromide + 1-Aminocyclopropanecarbonitrile | Grignard Addition |

| C | C-C bonds of the cyclopropane ring | 1-(2-Ethylcyclohexyl)ethene + Carbene | 1-(2-Ethylcyclohexyl)ethene + Diazomethane (B1218177) (precursor) | Cyclopropanation |

Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a key disconnection or to simplify the synthesis. deanfrancispress.comyoutube.comimperial.ac.uk In the context of this compound, the primary amine is a key target for FGI. Introducing the amine group late in the synthesis can prevent potential side reactions or the need for protecting groups.

Common FGI strategies for the amine group include:

Reduction of an Azide: The amine can be retrosynthetically derived from a cyclopropyl azide. The azide can be formed by nucleophilic substitution of a corresponding halide or tosylate with an azide salt. The forward reaction involves a reliable reduction, for instance, using H₂/Pd-C or LiAlH₄.

Reduction of a Nitrile: A 1-aminocyclopropane can be envisioned as coming from a 1-cyanocyclopropane precursor. This requires a reduction of the nitrile group. This FGI is particularly useful if the nitrile can be easily introduced, for example, by nucleophilic substitution.

From a Carboxylic Acid (Curtius or Hofmann Rearrangement): The primary amine on a quaternary carbon can be installed from a cyclopropanecarboxylic acid. nih.gov Retrosynthetically, the amine comes from an acyl azide (Curtius) or an amide (Hofmann). This allows the key carbon-nitrogen bond to be formed through a rearrangement reaction.

Reductive Amination: While not directly applicable to this tertiary amine, a related primary or secondary amine could be synthesized via reductive amination of a ketone or aldehyde, followed by further alkylation.

The following table outlines potential FGI pathways for the amine functionality in the target molecule.

| Target Functional Group | Precursor Functional Group | Retrosynthetic Operation | Forward Reaction |

| Primary Amine (-NH₂) | Azide (-N₃) | FGI | Reduction (e.g., H₂/Pd, LiAlH₄) |

| Primary Amine (-NH₂) | Nitrile (-CN) | FGI | Reduction (e.g., LiAlH₄, H₂/Ni) |

| Primary Amine (-NH₂) | Carboxamide (-CONH₂) | FGI | Hofmann Rearrangement |

| Primary Amine (-NH₂) | Carboxylic Acid (-COOH) | FGI | Curtius Rearrangement |

Umpolung Strategies in Cyclopropylamine Retrosynthesis

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. nih.govrsc.org In typical syntheses, the carbon atom attached to the amine group is electrophilic in precursors (like alkyl halides) or nucleophilic in the final amine. Umpolung strategies allow this carbon to act as a nucleophile during a key bond-forming step.

For the synthesis of this compound, an umpolung approach could be applied to the formation of the cyclopropylamine core.

Acyl Anion Equivalent: One classic umpolung strategy involves the use of an acyl anion equivalent. In the context of our target, we could disconnect the C(cyclohexyl)-C(cyclopropyl) bond (Route B). Instead of a standard nucleophilic cyclohexyl group and an electrophilic cyclopropylamine synthon, we could envision an electrophilic cyclohexyl species and a nucleophilic 1-aminocyclopropyl anion. A synthetic equivalent for a 1-aminocyclopropyl anion is challenging to generate directly but could be accessed through precursors like α-silyl or α-stannyl amines or via deprotonation of a suitable N-protected cyclopropylamine.

Rhodium-Catalyzed C-C Activation: More advanced methods involve transition-metal-catalyzed C-C bond activation. For example, Rh-catalyzed redox-neutral, umpolung α-selective C-C silylation of cyclopropyl acetates has been reported. nih.gov This type of strategy inverts the typical reactivity, allowing for the formation of bonds at the α-position through novel mechanisms. nih.gov While a direct application to the target molecule is speculative, it highlights the potential of modern umpolung strategies to construct complex cyclopropane systems.

Intramolecular Cyclization: An aminative umpolung cyclization process has been developed for synthesizing certain diamines. rsc.org This involves the formation of an imine, decarboxylation, and subsequent umpolung cyclization. rsc.org A similar conceptual approach could potentially be adapted for the construction of the cyclopropylamine ring system in the target molecule.

Applying umpolung logic opens up non-obvious retrosynthetic pathways that can bypass challenges associated with traditional bond disconnections.

Consideration of Stereocenter Installation in Retrosynthetic Pathways

The target molecule, this compound, possesses two stereocenters: one at the quaternary carbon of the cyclopropane ring (C1) and one at the carbon of the cyclohexane (B81311) ring to which the ethyl group is attached. A complete synthesis must address the formation of these centers with controlled stereochemistry (both relative and absolute).

Substrate-Controlled Diastereoselection: If one stereocenter is set early in the synthesis, it can direct the stereochemical outcome of subsequent reactions. For example, if an enantiomerically pure 2-ethylcyclohexyl precursor is used, it could direct a diastereoselective cyclopropanation of an attached alkene, influencing the stereochemistry of the newly formed cyclopropane ring.

Chiral Auxiliary Approach: A chiral auxiliary can be temporarily incorporated into one of the reactants to control the stereochemistry of a key reaction. For the synthesis of chiral cyclopropanes, an auxiliary can be attached to the olefin precursor to direct the facial selectivity of the cyclopropanation reaction. A three-step sequence involving an aldol reaction with a chiral auxiliary, a directed cyclopropanation, and a retro-aldol cleavage has been used to synthesize enantiopure cyclopropane-carboxaldehydes, which are precursors to cyclopropylamines. nih.gov

Catalytic Asymmetric Synthesis: This is often the most efficient method for installing stereocenters. Asymmetric cyclopropanation reactions, using chiral catalysts (e.g., based on copper, rhodium, or palladium), can directly form the cyclopropane ring with high enantioselectivity. rsc.org Similarly, stereoselective C-H activation and functionalization could be used to install functionality on the cyclopropane ring. A stereodivergent synthesis of 2-arylcyclopropylamines has been developed through a sequence of C-H borylation and Suzuki-Miyaura coupling, where the final stereoisomer (cis or trans) could be controlled by the reaction conditions. nih.gov

Resolution: If a stereoselective synthesis is not feasible, a racemic mixture of the final product or a key intermediate can be synthesized and then separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.

Synthetic Applications of the 1 2 Ethylcyclohexyl Cyclopropan 1 Amine Core As a Building Block

Utilization in the Construction of Polycyclic Systems

There is no specific information available in the searched scientific literature detailing the use of 1-(2-Ethylcyclohexyl)cyclopropan-1-amine as a building block for the construction of polycyclic systems. While the strained cyclopropane (B1198618) ring can in principle participate in ring-opening and annulation reactions to form larger ring systems, no documented examples specifically involving the title compound were found.

Role as a Key Intermediate in Multi-Step Organic Syntheses

No specific multi-step organic syntheses have been identified in the available literature where this compound serves as a key intermediate. The role of a chemical compound as a "key intermediate" is established through its successful application in the synthesis of complex target molecules, such as pharmaceuticals or natural products. There are currently no such documented synthetic routes that feature this compound.

Scaffold Design for Conformational Constraint in Complex Molecular Architectures

The use of a cyclopropane ring is a known strategy in medicinal chemistry to introduce conformational rigidity into a molecule. This can be beneficial for optimizing the binding of a ligand to its biological target. However, there are no specific studies or data available that describe the design, synthesis, or evaluation of this compound as a scaffold for achieving conformational constraint in complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Ethylcyclohexyl)cyclopropan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclopropanation of a cyclohexylamine precursor. Key steps include:

- Reductive amination using sodium methanol or lithium aluminum hydride (LiAlH4) to stabilize intermediates .

- Cyclopropane ring formation via [2+1] cycloaddition with dichloromethane (DCM) as a solvent, achieving yields of 45–68% under inert conditions .

- Critical parameters : Temperature (70–90°C), catalyst selection (e.g., nickel hydrides), and pH control (6.5–7.5) are pivotal for minimizing side reactions like ring-opening .

- Data Table :

| Reaction Step | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | LiAlH4 | THF | 62 | |

| Cyclopropanation | NiCl2 | DCM | 55 |

Q. How can the stereochemistry and purity of this compound be validated?

- Methodological Answer :

- Chiral HPLC with a polysaccharide column resolves enantiomers (e.g., >99% ee using hexane/isopropanol) .

- <sup>13</sup>C NMR identifies cyclopropane ring signals (δ 10–15 ppm) and ethylcyclohexyl group conformers (axial vs. equatorial) .

- X-ray crystallography confirms absolute configuration, particularly for hydrochloride salts .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in cyclopropane ring stability under acidic conditions?

- Methodological Answer :

- Contradiction : Some studies report ring-opening at pH < 2, while others observe stability up to pH 1.5 .

- Resolution :

- DFT calculations show protonation at the amine group (pKa ~9.3) reduces ring strain, enhancing stability .

- Kinetic studies reveal competing pathways: acid-catalyzed hydrolysis (dominant below pH 1.5) vs. intramolecular stabilization via hydrogen bonding .

- Experimental Design :

- Use <sup>1</sup>H NMR to monitor ring integrity under varying HCl concentrations (0.1–2.0 M) at 25°C .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking (AutoDock Vina) identifies binding affinities to targets like serotonin receptors (5-HT2A), leveraging cyclopropane’s rigidity .

- QSAR models correlate substituent effects (e.g., ethyl vs. methyl groups) with logP and polar surface area (PSA) to optimize blood-brain barrier penetration .

- Case Study :

- Derivative This compound hydrochloride shows enhanced solubility (LogS = -2.1) and predicted IC50 of 12 nM for 5-HT2A .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Flow chemistry improves heat dissipation during exothermic cyclopropanation steps, reducing racemization .

- Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) achieves >98% ee at pilot scale .

- Process Analytical Technology (PAT) monitors real-time reaction progress using inline FTIR .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variable coupling constants (J) for the cyclopropane ring?

- Analysis :

- Dynamic effects : Ring puckering and chair-flipping in the ethylcyclohexyl moiety create averaged signals in <sup>1</sup>H NMR .

- Solution : Use low-temperature NMR (-40°C) to "freeze" conformers, revealing distinct J values (e.g., JHH = 8–10 Hz for transannular coupling) .

Methodological Best Practices

- Stereochemical Integrity : Always employ chiral derivatizing agents (e.g., Mosher’s acid) for unambiguous assignment .

- Safety Protocols : Adhere to Chemical Hygiene Plans for handling amine hydrochlorides (e.g., fume hood use, PPE for corrosive byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.